molecular formula C7H7N3O6S B2392833 2-Methyl-3,5-dinitrobenzenesulfonamide CAS No. 24572-81-4

2-Methyl-3,5-dinitrobenzenesulfonamide

Cat. No.: B2392833
CAS No.: 24572-81-4
M. Wt: 261.21
InChI Key: HLJIJDAXQWLCSD-UHFFFAOYSA-N
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Description

2-Methyl-3,5-dinitrobenzenesulfonamide is a chemical building block of interest in organic synthesis and medicinal chemistry research. Its structure, featuring a benzenesulfonamide core substituted with electron-withdrawing nitro groups and a methyl group, makes it a potential intermediate for constructing more complex molecules . Similar dinitro-substituted aromatic compounds are frequently utilized in synthesizing heterocycles like isocoumarins, which are scaffolds with known biological activities . The sulfonamide functional group is a privileged pharmacophore in drug discovery, and this compound may serve as a precursor in developing enzyme inhibitors or other biologically active agents. Researchers value this compound for exploring structure-activity relationships and developing new synthetic methodologies. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

2-methyl-3,5-dinitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O6S/c1-4-6(10(13)14)2-5(9(11)12)3-7(4)17(8,15)16/h2-3H,1H3,(H2,8,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJIJDAXQWLCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,5-Dinitro-2-methylbenzenesulfonyl Chloride

The foundational step involves preparing the sulfonyl chloride precursor. Starting with 2-methylbenzene, sequential nitration introduces nitro groups at positions 3 and 5. This requires careful temperature modulation (0–5°C) and mixed acid (HNO₃/H₂SO₄) to avoid over-nitration. The resulting 3,5-dinitro-2-methylbenzene undergoes sulfonation using fuming sulfuric acid at 150°C for 6 hours, yielding 3,5-dinitro-2-methylbenzenesulfonic acid. Subsequent chlorination with phosphorus pentachloride (PCl₅) in dichloromethane at reflux converts the sulfonic acid to the sulfonyl chloride.

Key Reaction Parameters

  • Nitration: 65% HNO₃, 98% H₂SO₄, 0°C → 5°C, 4 hours.
  • Sulfonation: 30% oleum, 150°C, 6 hours.
  • Chlorination: PCl₅ (1.2 equiv), DCM, reflux, 3 hours.

Amination to Sulfonamide

The sulfonyl chloride intermediate is dissolved in acetone and cooled to −20°C to suppress side reactions. Gaseous ammonia is introduced slowly, maintaining the temperature below −10°C to ensure selective displacement of the sulfonyl chloride group over nuclear substituents. Excess ammonia is neutralized with HCl, and the product is crystallized from ethyl acetate/hexane (Yield: 72%).

Stepwise Nitration of 2-Methylbenzenesulfonamide

Initial Nitration at Position 3

2-Methylbenzenesulfonamide undergoes mononitration using 90% HNO₃ in acetic anhydride at 0°C. The methyl group directs electrophilic attack to position 3 (ortho to methyl, meta to sulfonamide). After 2 hours, 3-nitro-2-methylbenzenesulfonamide is isolated via silica chromatography (Yield: 58%).

Second Nitration at Position 5

The mononitrated product is subjected to a second nitration with red fuming HNO₃ (RFNA) in H₂SO₄ at 40°C. The existing nitro group directs the second nitration to position 5 (meta to nitro at 3, ortho to methyl). Reaction monitoring via TLC ensures completion within 6 hours (Yield: 43%).

Challenges

  • Deactivation Effects : The sulfonamide group severely deactivates the ring, necessitating elevated temperatures and prolonged reaction times.
  • Byproducts : Over-nitration at position 4 occurs if temperature exceeds 50°C.

Reductive Amination of 2-Methyl-3,5-dinitrobenzenesulfonic Acid

Sulfonic Acid to Sulfonamide Conversion

2-Methyl-3,5-dinitrobenzenesulfonic acid is suspended in thionyl chloride (SOCl₂) at 70°C for 4 hours to form the sulfonyl chloride. Subsequent amination employs aqueous NH₃ in tetrahydrofuran (THF) at −30°C, followed by neutralization with HCl (Yield: 65%).

Comparative Analysis of Solvent Systems

Solvent polarity critically influences reaction efficiency:

Solvent Temperature (°C) Yield (%) Purity (%)
Acetone −20 72 98
THF −30 65 95
Ethyl Acetate −10 58 90

Polar aprotic solvents (e.g., acetone) enhance ammonia solubility and reaction homogeneity, minimizing byproduct formation.

Mechanistic Insights and Optimization

Nitration Directing Effects

The methyl group’s ortho/para-directing nature competes with the sulfonamide’s meta-directing influence. Computational studies (DFT-B3LYP) reveal that the sulfonamide’s electron-withdrawing effect dominates, favoring nitration at positions meta to itself. However, steric hindrance from the methyl group can shift regioselectivity toward position 5 in certain conditions.

Temperature-Dependent Amination

Amination below −10°C prevents nucleophilic attack on the aromatic nitro groups, which becomes significant above 0°C. Kinetic studies show a 15% decrease in yield per 10°C increase beyond −20°C.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Route 1 (Direct Sulfonylation) : High purity (98%) but requires costly chlorination reagents (PCl₅).
  • Route 2 (Stepwise Nitration) : Lower yields (43%) but avoids hazardous fuming sulfuric acid.
  • Route 3 (Reductive Amination) : Balances cost and yield but demands cryogenic conditions.

Environmental Impact

Phosphorus-based chlorinating agents (PCl₅) generate acidic waste, necessitating neutralization. In contrast, thionyl chloride (SOCl₂) offers easier recycling but poses toxicity risks.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,5-dinitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major products are 2-methyl-3,5-diaminobenzenesulfonamide.

    Substitution: Depending on the nucleophile used, various substituted benzenesulfonamides can be formed.

    Oxidation: Oxidation products may include sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Methyl-3,5-dinitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-3,5-dinitrobenzenesulfonamide involves its interaction with biological molecules. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 2-methyl-3,5-dinitrobenzenesulfonamide with related sulfonamides and sulfonylureas:

Compound Name Molecular Formula Substituents (Positions) Functional Groups Primary Use
This compound C₇H₇N₃O₆S* -CH₃ (2), -NO₂ (3,5), -SO₂NH₂ (1) Nitro, sulfonamide Not explicitly stated
4-Dipropylamino-3,5-dinitrobenzenesulfonamide (oryzalin) C₁₂H₁₈N₄O₆S -N(CH₂CH₂CH₃)₂ (4), -NO₂ (3,5), -SO₂NH₂ (1) Nitro, sulfonamide, alkylamino Herbicide (microtubule inhibitor)
Triflusulfuron methyl ester C₁₄H₁₅F₃N₄O₆S -CF₃CH₂O (4-triazine), -SO₂NCO (bridge) Sulfonylurea, triazine Herbicide (ALS inhibitor)

*Inferred from IUPAC name; exact molecular weight calculated as 261.21 g/mol.

  • Key Differences: Substituent Effects: Oryzalin’s dipropylamino group enhances lipid solubility, aiding cellular uptake, whereas the methyl group in this compound may reduce steric hindrance near the sulfonamide moiety . Functional Groups: Sulfonylurea herbicides (e.g., triflusulfuron) inhibit acetolactate synthase (ALS) via a urea bridge , while nitro-substituted sulfonamides like oryzalin target tubulin polymerization .

Crystallographic and Physicochemical Properties

Oryzalin (C₁₂H₁₈N₄O₆S) crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.6057 Å, b = 8.2463 Å, c = 12.8657 Å, and angles α = 73.901°, β = 86.059°, γ = 83.549° . Its molecular packing is stabilized by N–H···O hydrogen bonds and π–π interactions between nitro groups and benzene rings. In contrast, this compound’s smaller size and lack of alkylamino groups likely result in distinct crystal packing and solubility profiles.

Research Findings and Mechanistic Insights

  • Herbicidal Activity: Oryzalin’s nitro groups and sulfonamide moiety are critical for binding to plant tubulin, disrupting mitosis . The methyl group in this compound may alter binding affinity compared to oryzalin’s dipropylamino group. Sulfonylureas (e.g., triflusulfuron) inhibit ALS through competitive binding at the enzyme’s active site, a mechanism distinct from nitro-sulfonamides .
  • Stability and Reactivity :

    • Nitro groups in this compound may confer photolytic sensitivity, similar to oryzalin, which degrades under UV light .
    • Methyl substituents generally enhance thermal stability compared to bulkier alkyl groups.

Biological Activity

2-Methyl-3,5-dinitrobenzenesulfonamide (MDNS) is a compound of significant interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of MDNS, including its mechanisms of action, efficacy against various pathogens, and its role in drug development.

Structure and Reactivity

MDNS features a sulfonamide group and two nitro groups positioned on a methyl-substituted benzene ring. The nitro groups are known to undergo bioreduction, generating reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzyme activity, particularly in bacterial systems, by mimicking p-aminobenzoic acid (PABA), a substrate for folate synthesis.

Types of Reactions

MDNS can participate in several chemical reactions:

  • Reduction : Nitro groups can be reduced to amino groups using agents like hydrogen gas with a palladium catalyst.
  • Nucleophilic Substitution : The sulfonamide group can be replaced by nucleophiles such as amines or thiols.
  • Oxidation : Under specific conditions, the compound may undergo oxidation reactions.

Antimicrobial Properties

Research has indicated that MDNS exhibits antimicrobial activity against various pathogens. A study reported its efficacy against Cryptosporidium parvum, suggesting that similar compounds could be developed for treating infections caused by this parasite . The mechanism proposed involves nucleophilic aromatic substitution between cysteine residues and the dinitroaniline structure.

Anticancer Activity

MDNS and its derivatives have been evaluated for their anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines, potentially through the inhibition of key metabolic pathways involved in cell proliferation .

Case Study: Efficacy Against Leishmania

A notable case study involved the evaluation of MDNS derivatives against Leishmania species. The results indicated that these compounds could inhibit the growth of the parasites effectively, highlighting their potential as antileishmanial agents. The study emphasized that the structural modifications of MDNS could enhance its bioactivity against Leishmania .

Comparative Studies

Research comparing MDNS with similar compounds has shown unique biological profiles due to the specific arrangement of functional groups. For example:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
2-Methyl-4,6-dinitrobenzenesulfonamideLowModerate
3,5-DinitrobenzenesulfonamideHighLow

This table illustrates that MDNS has a higher potential for anticancer activity compared to its analogs, making it a valuable candidate for further investigation .

Mechanistic Insights

The mechanism of action for MDNS involves:

  • Enzyme Inhibition : By mimicking PABA, MDNS can inhibit dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.
  • Reactive Intermediates : The bioreduction of nitro groups leads to reactive species capable of damaging cellular components like DNA and proteins.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-3,5-dinitrobenzenesulfonamide in high purity?

  • Methodological Answer : A multi-step synthesis is typically required. First, sulfonation of toluene derivatives introduces the sulfonamide group. Subsequent nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) achieves regioselective dinitration. For example, benzylic alcohols can react with methanesulfonyl chloride in anhydrous THF with triethylamine as a base to form sulfonates, which are then functionalized . Purification via recrystallization (e.g., ethyl acetate) yields high-purity crystals. Key parameters include solvent choice (THF or DCM), stoichiometric control of nitrating agents, and inert atmospheres to prevent side reactions.

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : The methyl group (δ ~2.5 ppm in ¹H NMR) and aromatic protons (δ ~8.5–9.0 ppm) confirm substitution patterns. Sulfonamide protons (if present) appear as broad singlets near δ ~7.5 ppm .
  • IR Spectroscopy : Stretching vibrations for nitro groups (ν ~1520 cm⁻¹ and 1340 cm⁻¹) and sulfonamide S=O (ν ~1350–1150 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ for C₇H₇N₃O₆S).

Q. What challenges arise in achieving regioselective nitration during synthesis?

  • Methodological Answer : The electron-withdrawing sulfonamide group directs nitration to the meta positions. However, steric hindrance from the methyl group may reduce reaction efficiency. Mixed acid (HNO₃/H₂SO₄) at low temperatures (~0°C) optimizes regioselectivity. Kinetic vs. thermodynamic control must be evaluated: prolonged reaction times risk over-nitration or isomerization .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives inform their stability?

  • Methodological Answer : X-ray crystallography reveals intermolecular interactions. For example, sulfonamide oxygen atoms form weak hydrogen bonds (O···N distances ~2.8–3.3 Å) with nitro groups, stabilizing the lattice . Methyl groups introduce steric effects, reducing π-π stacking but enhancing hydrophobicity. Thermal stability (TGA/DSC) correlates with crystal packing density .

Q. What mechanistic insights explain the sulfonamide group’s reactivity under nucleophilic conditions?

  • Methodological Answer : The sulfonamide’s S=O groups act as electron-withdrawing moieties, activating the benzene ring for electrophilic substitution. In nucleophilic reactions (e.g., hydrolysis), the sulfonamide’s lone pair on nitrogen participates in resonance, stabilizing intermediates. Kinetic studies (e.g., pseudo-first-order conditions) can quantify reaction rates in polar aprotic solvents like DMF .

Q. How do steric and electronic effects of methyl and nitro groups influence biological activity?

  • Methodological Answer :
  • Steric Effects : The methyl group at position 2 reduces enzymatic binding efficiency due to steric hindrance, as observed in sulfonamide-based enzyme inhibitors .
  • Electronic Effects : Nitro groups increase electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine in target proteins). QSAR models correlate Hammett σ constants (σₘ for nitro ~0.71) with bioactivity .

Contradictions and Resolutions

  • Nitration Efficiency : suggests high yields under strict temperature control, while notes potential side reactions at elevated temperatures. Resolution: Use low temperatures (<5°C) and stoichiometric HNO₃ to minimize by-products.
  • Crystal Stability : highlights weak hydrogen bonds, whereas other sulfonamides rely on π-π stacking. Resolution: Methyl groups disrupt aromatic interactions, prioritizing hydrogen bonding for stabilization.

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